Ethyl (Target) vs. Methyl at 3‑Position: A 0.70 Log Unit Lipophilicity Difference That Governs Passive Permeability
The target compound carries an ethyl group at position 3 (LogP = −0.40), whereas the direct 3‑methyl analog (CAS 1315368‑27‑4) exhibits LogP = −1.10 . This 0.70 log‑unit difference represents an approximately 5‑fold shift in octanol‑water partition coefficient, placing the ethyl compound closer to the generally accepted optimal LogP range for CNS drug‑likeness (1–3) and improving predicted passive membrane permeability relative to the more polar methyl congener [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = −0.40 (Fluorochem calculated) |
| Comparator Or Baseline | 3‑Methyl analog (CAS 1315368‑27‑4): LogP = −1.10 (Fluorochem calculated) |
| Quantified Difference | ΔLogP = 0.70 (target is ~5× more lipophilic) |
| Conditions | Predicted/calculated LogP values from vendor technical datasheets; same computational methodology (Fluorochem). |
Why This Matters
A 0.70 LogP difference can shift predicted Caco‑2 permeability by several‑fold, directly influencing the suitability of the building block for CNS‑penetrant or orally bioavailable lead series where the methyl variant would be disfavored.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435–449. View Source
